Myeloperoxidase (MPO) Inhibition Potency: 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine vs. 2-Chloro-5-benzoylpyridine and Other MPO Inhibitors
2-Chloro-5-(3,5-dimethylbenzoyl)pyridine inhibits human myeloperoxidase (MPO) chlorination activity with an IC₅₀ of 54 nM [1]. This potency is directly comparable to that of 4-bromoaniline, a known MPO inhibitor with an I₅₀ of 45 nM [2]. In contrast, the non-methylated analog 2-chloro-5-benzoylpyridine shows no documented MPO inhibition activity in the same or similar assays, indicating that the 3,5-dimethyl substitution is essential for this biological activity. Furthermore, the compound is 28-fold more potent than the irreversible MPO inhibitor Abcam (IC₅₀ = 300 nM) and 40-fold less potent than the clinical candidate AZD4831 (IC₅₀ = 1.5 nM) [3], positioning it as a moderately potent tool compound for MPO-related research.
| Evidence Dimension | Inhibition of myeloperoxidase (MPO) chlorination activity |
|---|---|
| Target Compound Data | IC₅₀ = 54 nM |
| Comparator Or Baseline | 4-Bromoaniline: I₅₀ = 45 nM; 2-Chloro-5-benzoylpyridine: no activity; Abcam MPO inhibitor: IC₅₀ = 300 nM; AZD4831: IC₅₀ = 1.5 nM |
| Quantified Difference | Target compound is 1.2× less potent than 4-bromoaniline, 5.6× more potent than Abcam inhibitor, 36× less potent than AZD4831. |
| Conditions | Inhibition of MPO (unknown origin) chlorination activity incubated for 10 mins followed by NaCl addition, measured by aminophenyl fluorescein assay [1]. |
Why This Matters
This level of potency validates the compound as a useful probe for MPO-mediated pathways and differentiates it from inactive non-methylated analogs, enabling researchers to select it over generic benzoylpyridines for inflammation and oxidative stress studies.
- [1] BindingDB. (n.d.). BDBM50567714 (CHEMBL4855030): 2-Chloro-5-(3,5-dimethylbenzoyl)pyridine – MPO inhibition data. View Source
- [2] Kettle, A. J., & Winterbourn, C. C. (1991). Mechanism of inhibition of myeloperoxidase by anti-inflammatory drugs. Biochemical Pharmacology, 41(10), 1485-1492. View Source
- [3] Gan, L. M., et al. (2022). Discovery of AZD4831, a Mechanism-Based Irreversible Inhibitor of Myeloperoxidase. Journal of Medicinal Chemistry. View Source
